3-Hexenedinitrile, (3Z)-
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Overview
Description
3-Hexenedinitrile, (3Z)-, also known as (3Z)-3-Hexenedinitrile, is an organic compound with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . It is characterized by the presence of a nitrile group attached to a hexene backbone, specifically in the (3Z)-configuration, indicating the position and geometry of the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexenedinitrile, (3Z)-, can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-hexen-1-ol with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .
Industrial Production Methods
On an industrial scale, 3-Hexenedinitrile, (3Z)-, can be produced through catalytic processes involving the hydrocyanation of 1,3-butadiene. This method utilizes a catalyst, such as a nickel or palladium complex, to facilitate the addition of hydrogen cyanide (HCN) to the diene, resulting in the formation of the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions
3-Hexenedinitrile, (3Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
3-Hexenedinitrile, (3Z)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of nitrile-containing drugs.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Hexenedinitrile, (3Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. In enzymatic reactions, nitrile hydratases or nitrilases can catalyze the conversion of nitriles to amides or carboxylic acids, respectively .
Comparison with Similar Compounds
Similar Compounds
1,4-Dicyano-2-butene: Similar structure but with different positioning of the nitrile groups.
3-Butenenitrile: A simpler nitrile compound with a shorter carbon chain.
Acrylonitrile: A widely used industrial nitrile with a different carbon backbone.
Uniqueness
3-Hexenedinitrile, (3Z)-, is unique due to its specific (3Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and other nitrile compounds. This configuration can influence its reactivity and interactions in various chemical and biological systems .
Properties
CAS No. |
28317-02-4 |
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Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
(Z)-hex-3-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |
InChI Key |
BSVZXPLUMFUWHW-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\CC#N)C#N |
Canonical SMILES |
C(C=CCC#N)C#N |
physical_description |
Tan crystalline solid; [MSDSonline] |
Origin of Product |
United States |
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